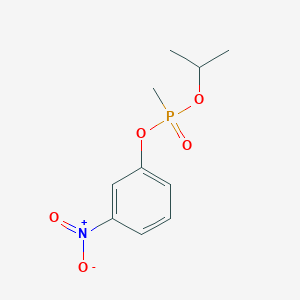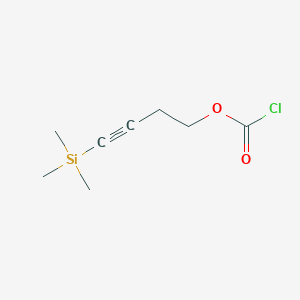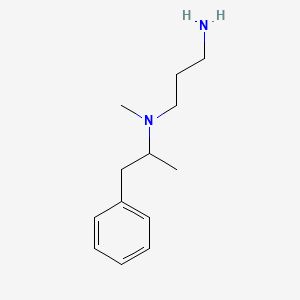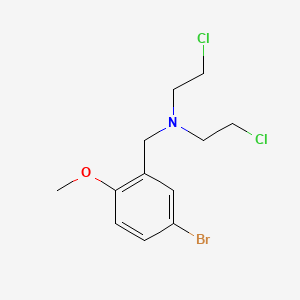
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenemethanamine core substituted with bromine, methoxy, and bis(2-chloroethyl) groups. Its chemical properties make it a valuable subject of study in synthetic chemistry, pharmacology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- typically involves multiple steps, starting with the preparation of the benzenemethanamine core. The introduction of the bromine and methoxy groups can be achieved through electrophilic aromatic substitution reactions. The bis(2-chloroethyl) groups are usually introduced via nucleophilic substitution reactions using appropriate chloroethylating agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen groups or the reduction of the amine group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to interact with DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl) groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include nucleophilic sites on DNA bases, and the pathways involved include DNA damage response and repair mechanisms.
類似化合物との比較
Similar Compounds
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-ethoxy-: Similar in structure but with an ethoxy group instead of a methoxy group.
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-hydroxy-: Contains a hydroxy group instead of a methoxy group.
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methyl-: Features a methyl group instead of a methoxy group.
Uniqueness
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group can influence its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
64236-08-4 |
|---|---|
分子式 |
C12H16BrCl2NO |
分子量 |
341.07 g/mol |
IUPAC名 |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C12H16BrCl2NO/c1-17-12-3-2-11(13)8-10(12)9-16(6-4-14)7-5-15/h2-3,8H,4-7,9H2,1H3 |
InChIキー |
YQQCSIJLYLYLJC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)CN(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





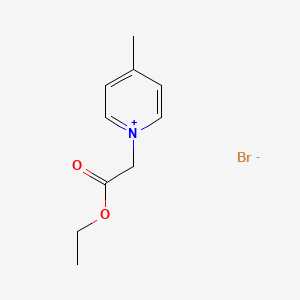


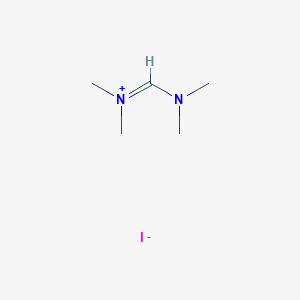
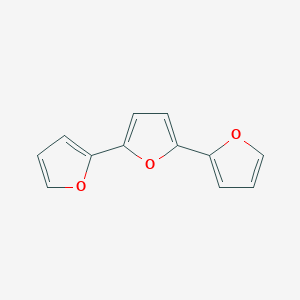
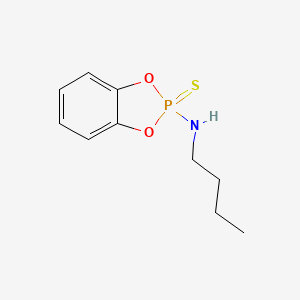
![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)
